N-[(3,4-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[(3,4-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamothioyl group attached to a dimethylphenyl ring, and a nitrobenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide typically involves the reaction of 3,4-dimethylaniline with isothiocyanates to form the corresponding thiourea derivative. This intermediate is then reacted with 2-methyl-3-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as acetone or dichloromethane, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamothioyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium azide, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted thioureas, and carboxylic acids. These products can further undergo additional chemical transformations to yield more complex molecules.
Scientific Research Applications
N-[(3,4-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes, making them useful in biochemical studies.
Medicine: Some derivatives of this compound have exhibited anti-inflammatory and anticancer properties, making them candidates for drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. These interactions disrupt normal cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dimethylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide
- N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide
- N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
Uniqueness
N-[(3,4-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and carbamothioyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-7-8-13(9-11(10)2)18-17(24)19-16(21)14-5-4-6-15(12(14)3)20(22)23/h4-9H,1-3H3,(H2,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBHYMZEBPZQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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